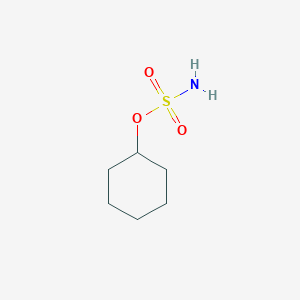
Cyclohexyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl sulfamate is an organic compound with the molecular formula C₆H₁₃NO₃S. It is a derivative of sulfamic acid where the hydrogen atom of the sulfamic acid is replaced by a cyclohexyl group. This compound is known for its stability and is used in various applications, including as a precursor in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl sulfamate can be synthesized through the reaction of cyclohexylamine with sulfamic acid or ammonium sulfamate. The reaction typically involves heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cyclohexylamine with sulfamic acid under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylsulfamic acid derivatives.
Reduction: Reduction reactions can convert it back to cyclohexylamine.
Substitution: It can participate in substitution reactions where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Cyclohexylsulfamic acid derivatives.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclohexyl sulfamate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfamate compounds.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug development.
Industry: It is used in the production of sweeteners like sodium cyclamate, which is a non-nutritive sweetener.
Mechanism of Action
The mechanism of action of cyclohexyl sulfamate involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes and interfere with metabolic pathways. For example, in its role as a sweetener, it interacts with taste receptors to produce a sweet taste without providing calories .
Comparison with Similar Compounds
Sodium Cyclamate: A sodium salt of cyclohexyl sulfamate, used as a sweetener.
Cyclohexylamine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its stability and versatility in various chemical reactions. Its ability to form stable derivatives makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
cyclohexyl sulfamate |
InChI |
InChI=1S/C6H13NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9) |
InChI Key |
JWOSTXBESVWMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















